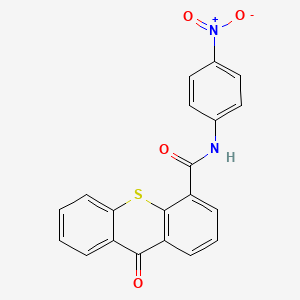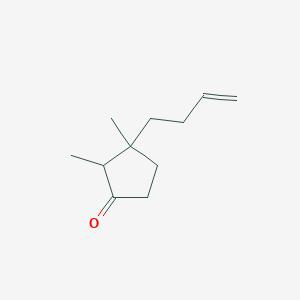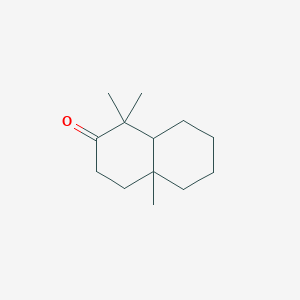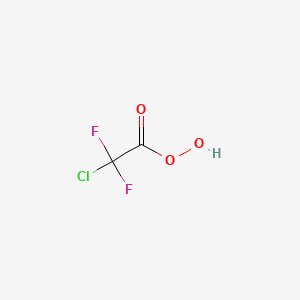
N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, a fluorine atom at the para position of the phenyl ring, and a methyl group attached to the nitrogen atom. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluoro-L-phenylalanine is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Methylation of the Nitrogen Atom: The protected amino group is then methylated using a suitable methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine involves the following steps:
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butoxycarbonyl)-4-fluoro-N-methyl-L-phenylalanine can be compared with other similar compounds such as:
N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and applications.
N-(tert-Butoxycarbonyl)-4-chloro-N-methyl-L-phenylalanine: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and biological activity.
This compound is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
249736-15-0 |
|---|---|
Molekularformel |
C15H20FNO4 |
Molekulargewicht |
297.32 g/mol |
IUPAC-Name |
(2S)-3-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
GDUBFXWWALXNPA-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


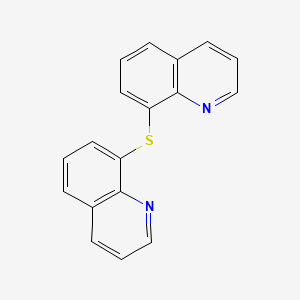
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
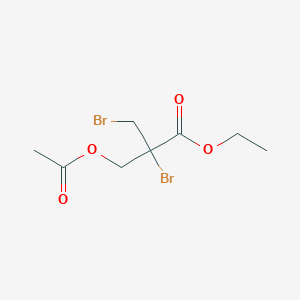
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
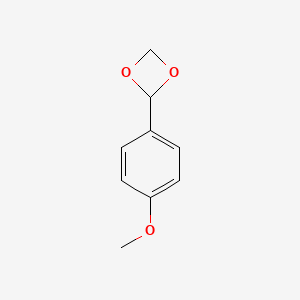
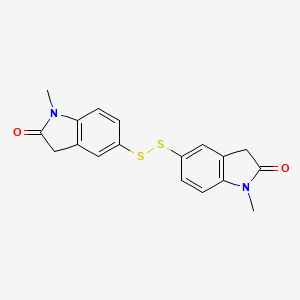
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
